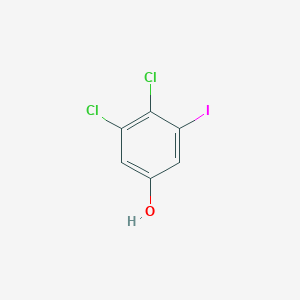

3,4-Dichloro-5-iodophenol

描述

Structure

3D Structure

属性

CAS 编号 |

1807182-53-1 |

|---|---|

分子式 |

C6H3Cl2IO |

分子量 |

288.89 g/mol |

IUPAC 名称 |

3,4-dichloro-5-iodophenol |

InChI |

InChI=1S/C6H3Cl2IO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H |

InChI 键 |

ICRDKRBGLORILM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)Cl)I)O |

规范 SMILES |

C1=C(C=C(C(=C1Cl)Cl)I)O |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 3,4 Dichloro 5 Iodophenol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgairitilibrary.com It involves breaking down a target molecule into simpler, often commercially available, precursor structures known as starting materials. wikipedia.orgdeanfrancispress.com This process helps identify potential synthetic routes and key intermediates. airitilibrary.com

For 3,4-Dichloro-5-iodophenol, the primary retrosynthetic disconnections focus on the introduction of the three halogen substituents and the hydroxyl group onto the benzene (B151609) ring. Two logical pathways emerge:

Direct Halogenation Strategy: The most straightforward approach involves disconnecting the carbon-iodine (C-I) bond. This identifies 3,4-dichlorophenol as the immediate key precursor. The forward synthesis would then require a regioselective iodination of this dichlorophenol at the C-5 position, which is ortho to the hydroxyl group and situated between the two chlorine atoms.

Diazotization Strategy: An alternative disconnection involves the hydroxyl group or the iodine atom via a diazonium salt intermediate. organic-chemistry.orgorganic-chemistry.org This leads to precursors such as 5-amino-3,4-dichlorophenol or 3,4-dichloro-5-iodoaniline .

If starting with 5-amino-3,4-dichlorophenol, the synthesis would involve a diazotization reaction followed by a Sandmeyer-type reaction with an iodide source (e.g., potassium iodide). organic-chemistry.org

If starting with 3,4-dichloro-5-iodoaniline, the synthesis would entail diazotization followed by hydrolysis (reaction with water) to introduce the hydroxyl group.

Based on this analysis, the principal precursors for the synthesis of this compound are 3,4-dichlorophenol and appropriately substituted anilines.

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be approached through several strategic routes, primarily revolving around the regioselective iodination of a dichlorophenol intermediate or the transformation of an amino group via a diazonium salt.

Regioselective Iodination of Dichlorophenol Intermediates

The direct iodination of 3,4-dichlorophenol presents a challenge in controlling the position of the incoming iodine atom. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The desired C-5 position is ortho to the hydroxyl group, making it an electronically favorable site for electrophilic aromatic substitution. However, the formation of other isomers is possible, necessitating the use of specific reagents to enhance regioselectivity. uky.edud-nb.info

The iodination of chlorinated aromatic compounds using molecular iodine (I₂) in conjunction with silver salts that possess non-coordinating anions offers a powerful method for achieving high regioselectivity. nih.govuky.edu These silver salts are believed to activate the iodine, forming a more potent electrophilic iodinating agent. uky.edu

Systematic studies on the iodination of substituted dichlorophenols, such as 3,5-dichlorophenol, have demonstrated the efficacy of this approach. nih.gov The use of reagents like Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ in dichloromethane (DCM) has been shown to produce moderate-to-good yields of the ortho-iodinated product. nih.gov For instance, the iodination of 3,5-dichlorophenol with Ag₂SO₄/I₂ in DCM yields the ortho product, 3,5-dichloro-2-iodophenol, in 53% yield. nih.gov This suggests that applying similar conditions to 3,4-dichlorophenol would favor iodination at the C-5 position, which is ortho to the activating hydroxyl group.

Table 1: Regioselective Iodination of 3,5-Dichlorophenol (1b) with Various Silver Salts and I₂ This table serves as an illustrative example of the regioselectivity achievable with silver salts on a related dichlorophenol substrate.

| Reagent | Solvent | Yield of Ortho Product (2b) | Reference |

|---|---|---|---|

| Ag₂SO₄/I₂ | DCM | 53% | nih.gov |

| AgSbF₆/I₂ | DCM | Good Yield | nih.gov |

| AgBF₄/I₂ | DCM | Good Yield | nih.gov |

| AgPF₆/I₂ | DCM | Moderate Yield | nih.gov |

The use of an alkali metal hydride, such as sodium hydride (NaH), with iodine is another method for the direct iodination of phenols. This reaction proceeds by first forming the sodium phenoxide, which is a more strongly activating species than the neutral phenol (B47542). The enhanced electron-donating ability of the phenoxide oxygen directs the electrophilic iodine preferentially to the ortho positions.

This methodology has been successfully, albeit with moderate yields, applied to the synthesis of 3,5-dichloro-2-iodophenol from 3,5-dichlorophenol. nih.gov The application of the NaH/I₂ system to 3,4-dichlorophenol would be expected to similarly favor iodination at the C-5 position, providing a direct route to the target compound.

Strategies Involving Diazotization and Sandmeyer-Type Reactions

The Sandmeyer reaction provides a versatile method for introducing a range of substituents, including iodine, onto an aromatic ring by converting a primary aryl amine into a diazonium salt, which is then displaced by a nucleophile. wikipedia.orgnih.gov This strategy avoids the potential regioselectivity issues of direct electrophilic iodination.

To synthesize this compound using this approach, one would start with 5-amino-3,4-dichlorophenol. The synthesis would proceed in two key steps:

Diazotization: The amino group of 5-amino-3,4-dichlorophenol is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com

Iodide Displacement: The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). organic-chemistry.org The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide ion yields the final product, this compound. orgsyn.org Unlike other Sandmeyer reactions that often require a copper(I) salt catalyst, the iodination reaction typically proceeds without a catalyst upon warming. organic-chemistry.orgwikipedia.org

This sequence offers a reliable and high-yielding route to aryl iodides, with the position of the iodine atom being unequivocally determined by the position of the amino group in the starting material. orgsyn.org

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

Optimizing any synthetic route is crucial for maximizing product yield and purity while minimizing waste and side reactions. princeton.edu For the synthesis of this compound, optimization strategies would differ depending on the chosen pathway.

For Direct Iodination Routes:

Reagent Screening: A systematic comparison of different iodinating agents (e.g., various silver salts, NIS) and solvent systems (e.g., DCM, ethanol, acetonitrile) would be essential to identify the combination that gives the highest regioselectivity for the C-5 isomer. uky.edu

Stoichiometry and Temperature: Fine-tuning the molar ratios of the dichlorophenol, iodine, and activating salt is critical. researchgate.net Similarly, adjusting the reaction temperature can influence the reaction rate and the formation of by-products.

Work-up and Purification: Developing an efficient extraction and purification protocol (e.g., chromatography, recrystallization) is necessary to isolate the desired this compound from any unreacted starting materials or isomeric by-products.

For Diazotization/Sandmeyer Routes:

Diazotization Conditions: The temperature must be strictly controlled (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice and concentration of the acid are also important parameters. masterorganicchemistry.com

Catalyst Systems: While typically not required for iodination, in cases of sluggish reactions, the use of other transition metal catalysts could be explored, although this falls outside the traditional Sandmeyer protocol for iodination. nih.gov

Modern approaches like Design of Experiments (DoE) can be employed to systematically and efficiently explore a wide range of reaction parameters (temperature, concentration, catalyst loading, etc.) to identify the optimal conditions for the synthesis. illinois.edubeilstein-journals.org

Derivatization and Structural Modification of the this compound Core

The this compound molecule serves as a versatile scaffold for chemical synthesis, offering three distinct sites for modification: the phenolic hydroxyl group, the iodo moiety, and the aromatic ring itself. Strategic manipulation of these sites allows for the construction of a diverse array of complex molecules and analogues.

Functional Group Transformations on the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for derivatization, allowing for the introduction of various functional groups that can alter the molecule's physical and chemical properties. These transformations are fundamental in organic synthesis, often employed to protect the hydroxyl group or to introduce new functionalities for subsequent reactions.

Common transformations include:

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. Under basic conditions, the phenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, yielding an ether. This is a common strategy for installing alkyl groups. guidechem.com

Esterification: Phenols can be readily converted to esters by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. This transformation is useful for protecting the hydroxyl group or for creating ester-containing target molecules.

Silylation: To create more volatile derivatives, for instance for gas chromatography analysis, the hydroxyl group can be converted into a silyl ether using reagents like hexamethyldisilazane or other silylating agents. nih.gov

Conversion to Triflates: The phenolic hydroxyl can also be transformed into a triflate group (-OTf), which is an excellent leaving group in cross-coupling reactions. guidechem.com This conversion activates the position for further substitutions on the aromatic ring.

These derivatizations are crucial for multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked or for creating final products with specific ether or ester functionalities. jfda-online.com

| Transformation | Reagent(s) | Functional Group Formed | Purpose |

| Etherification | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Ether (-OR) | Protection, Introduction of alkyl chains |

| Esterification | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Ester (-OCOR) | Protection, Synthesis of ester derivatives |

| Silylation | Silylating Agent (e.g., HMDS, TMSCl) | Silyl Ether (-OSiR₃) | Protection, Increase volatility for analysis |

| Triflation | Triflic Anhydride (Tf₂O), Base | Triflate (-OTf) | Activate ring for cross-coupling reactions |

Coupling Reactions Involving the Iodo Moiety for Carbon-Carbon Bond Formation

The iodo substituent on the aromatic ring is a key handle for building molecular complexity through the formation of new carbon-carbon bonds. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, making this position ideal for introducing aryl, vinyl, or alkynyl groups.

Key coupling reactions include:

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. chemistry.coach It is a robust and widely used method for forming biaryl linkages.

Sonogashira Reaction: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. chemistry.coach It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in the synthesis of aryl-alkyne structures. chemistry.coach

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. chemistry.coach The reaction is stereospecific and results in the formation of a new C-C bond on the less substituted carbon of the alkene. chemistry.coach

Ullmann Coupling: This classic reaction, often catalyzed by copper, can be used to form biaryl ethers by coupling the aryl iodide with another phenol. nih.gov It is a valuable method for synthesizing diaryl ether structures. nih.gov

These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from the this compound core. pitt.edu

| Reaction Name | Coupling Partner | Catalyst System | C-C Bond Formed |

| Suzuki Reaction | Organoborane (e.g., R-B(OH)₂) | Pd Catalyst, Base | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkynyl |

| Heck Reaction | Alkene (CH₂=CHR) | Pd Catalyst, Base | Aryl-Vinyl |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd Catalyst | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni Catalyst | Aryl-Alkyl, Aryl-Aryl, Aryl-Vinyl |

Synthesis of Analogues and Related Polyhalogenated Phenols

The synthesis of analogues of this compound involves strategic halogenation, substitution, and functional group manipulation. Methodologies for preparing related polyhalogenated phenols often start from simpler, commercially available precursors.

Synthetic strategies for analogues could include:

Electrophilic Halogenation: Starting with a dichlorophenol, the iodo group can be introduced via electrophilic iodination using reagents like iodine monochloride or N-iodosuccinimide. The directing effects of the existing hydroxyl and chloro groups will determine the position of iodination.

Diazotization-Sandmeyer Reaction: A common route to iodophenols involves the diazotization of an aminophenol followed by reaction with potassium iodide. orgsyn.org For an analogue, one could start with an appropriately substituted dichloro-aminophenol.

Multi-step Synthesis: The synthesis of a specific isomer like 2,6-dichlorophenol can be achieved through a multi-step process involving chlorination of a precursor like ethyl 4-hydroxybenzoate, followed by saponification, and finally decarboxylation. orgsyn.org Similar multi-step sequences can be designed to yield other polyhalogenated phenol isomers by choosing appropriate starting materials and reaction sequences.

The ability to synthesize a variety of related polyhalogenated phenols is crucial for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science.

Advanced Separation and Purification Techniques in Chemical Synthesis

The synthesis of this compound and its derivatives invariably produces a mixture of the desired product, unreacted starting materials, reagents, and byproducts. Therefore, effective separation and purification techniques are critical to isolate the target compound with high purity.

Commonly employed techniques include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound selectively crystallizes, leaving impurities in the mother liquor. Recrystallization from a solvent system like ethanol/water or ligroin is often effective for phenolic compounds. orgsyn.orgorgsyn.org

Distillation: For liquid products or solids with suitable boiling points, distillation under reduced pressure (vacuum distillation) is an effective purification method. orgsyn.org It separates compounds based on differences in their volatilities. Azeotropic distillation can also be used to separate phenols from mixtures with close boiling points. google.com

Chromatography: This is one of the most versatile and widely used separation techniques in organic synthesis.

Column Chromatography: The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina). A solvent or solvent mixture (the mobile phase) carries the components through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. guidechem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns with smaller particle sizes, leading to higher resolution and faster separation times. It can be used for both analytical and preparative-scale purification. run.edu.ng

Membrane Separation: Techniques like pervaporation and membrane-based solvent extraction are emerging as effective methods for separating phenols from aqueous solutions. researchgate.net These methods utilize semi-permeable membranes to selectively transport certain components. researchgate.net

The choice of purification method depends on the physical properties of the target compound and its impurities, as well as the scale of the synthesis.

| Technique | Principle of Separation | Best Suited For | Key Advantages |

| Crystallization | Differential solubility | Crystalline solids | High purity, scalable |

| Distillation | Differential boiling points | Volatile liquids or solids | Effective for large quantities, can remove non-volatile impurities |

| Column Chromatography | Differential adsorption/partitioning | Most organic compounds (solids/liquids) | Highly versatile, applicable to complex mixtures |

| HPLC | High-resolution differential partitioning | Analytical and preparative scale purification | High resolution, fast, automated |

| Extraction | Differential solubility in immiscible liquids | Separating compounds based on acidity/basicity/polarity | Simple, scalable for initial workup |

Advanced Spectroscopic and Analytical Characterization of 3,4 Dichloro 5 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the mapping of the molecule's atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3,4-Dichloro-5-iodophenol is anticipated to be relatively simple, revealing the electronic environment of the protons on the benzene (B151609) ring and the hydroxyl group.

Aromatic Protons: The structure features two protons on the aromatic ring at positions 2 and 6. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and would be expected to appear as two distinct signals.

The proton at position 2 (H-2) is adjacent to the hydroxyl group and would likely appear as a doublet.

The proton at position 6 (H-6) is flanked by the iodine and chlorine atoms and would also be expected to appear as a doublet due to coupling with H-2. The specific chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group. Studies on various chlorophenols show that protons on the aromatic ring typically resonate in the range of δ 6.5-7.5 ppm. nih.govresearchgate.netchemicalbook.com

Hydroxyl Proton: The hydroxyl (-OH) proton would appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 6.5 - 7.5 | Doublet (d) |

| H-6 | 6.5 - 7.5 | Doublet (d) |

| -OH | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring.

The chemical shifts of these carbons are influenced by the attached substituents.

The carbon atom bonded to the hydroxyl group (C-1) is expected to be the most deshielded, appearing at a high chemical shift (downfield), typically around 150-160 ppm for phenols. hw.ac.uk

Carbons bonded to the electronegative chlorine (C-3, C-4) and iodine (C-5) atoms will also be shifted downfield. rsc.orgbhu.ac.in The "heavy atom effect" of iodine can also influence the chemical shift of the carbon it is attached to.

The carbons bearing hydrogen atoms (C-2, C-6) will appear at lower chemical shifts (upfield) compared to the substituted carbons. acs.orgresearchgate.net

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 160 |

| C-2 (-H) | 115 - 130 |

| C-3 (-Cl) | 125 - 140 |

| C-4 (-Cl) | 125 - 140 |

| C-5 (-I) | 90 - 110 |

| C-6 (-H) | 115 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential. acs.orgweebly.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two aromatic protons (H-2 and H-6), confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-2 and H-6 to their corresponding ¹³C signals for C-2 and C-6.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the determination of its elemental formula. longdom.org For this compound (C₆H₃Cl₂IO), HRMS would provide the exact mass of the molecular ion. nih.govrsc.org This precise measurement helps to distinguish it from other compounds that might have the same nominal mass. The presence of chlorine and iodine atoms would be clearly indicated by their specific mass defects. researchgate.netcore.ac.uk

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragments provides a fingerprint that helps to confirm the molecular structure. libretexts.org

Molecular Ion Peak (M⁺): The spectrum would show a complex molecular ion cluster corresponding to [C₆H₃Cl₂IO]⁺.

Isotopic Pattern: A key feature would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). libretexts.orgchemguide.co.uk A molecule with two chlorine atoms will exhibit an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a characteristic intensity ratio of approximately 9:6:1. ucalgary.cawhitman.educhemguide.co.uk This pattern is a definitive indicator of the presence of two chlorine atoms.

Characteristic Fragments: The fragmentation of halogenated aromatic compounds often involves the loss of halogen atoms or other small neutral molecules. whitman.edu

Loss of a chlorine atom ([M-Cl]⁺) or an iodine atom ([M-I]⁺) would be expected. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, so the loss of iodine might be a more prominent fragmentation pathway. docbrown.infodocbrown.info

Loss of carbon monoxide ([M-CO]⁺) is a common fragmentation pathway for phenols, leading to the formation of a five-membered ring ion. youtube.comdocbrown.info

Dehalogenation, or the loss of a halogen atom, can sometimes be observed in the mass spectra of iodoaromatic compounds. researchgate.netnih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. In this compound, the key functional groups—hydroxyl (-OH), the aromatic ring, and carbon-halogen bonds (C-Cl, C-I)—give rise to distinct absorption bands.

The IR spectrum of a substituted phenol (B47542) is typically complex, but several regions are particularly informative. The O-H stretching vibration of the phenolic group appears as a broad, strong band, typically in the range of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. The C-O stretching vibration is observed in the 1260-1180 cm⁻¹ region.

Aromatic C-H stretching vibrations are usually seen as a group of weaker bands above 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching vibrations, which appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can help confirm the arrangement of substituents.

The carbon-halogen bonds also have characteristic absorptions. The C-Cl stretching vibrations typically occur in the 850-550 cm⁻¹ range, while the C-I stretch, involving a heavier atom, is found at lower wavenumbers, generally between 600-500 cm⁻¹. These bands can sometimes overlap with other vibrations in the fingerprint region, requiring careful spectral interpretation.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, Sharp |

| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |

| C-H Bending (out-of-plane) | Aromatic Ring | 900 - 675 | Medium to Strong |

| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium to Strong |

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecule, providing a unique "fingerprint." While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, Raman spectroscopy is particularly effective for identifying vibrations of the non-polar aromatic ring and the carbon-halogen bonds. The symmetric "ring breathing" mode of the substituted benzene ring typically gives a very strong and sharp signal, often in the 1000-800 cm⁻¹ region. The C-Cl and C-I stretching vibrations are also expected to be strong in the Raman spectrum due to the high polarizability of the halogen atoms. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can dramatically increase the intensity of the Raman signal, sometimes by factors of 10⁶ or more. internationaljournal.org.innih.gov This enhancement occurs when the analyte is adsorbed onto or in close proximity to a roughened metal surface, typically composed of gold or silver nanoparticles. internationaljournal.org.in SERS combines the detailed molecular fingerprinting of Raman with ultra-high sensitivity, enabling the detection of very low concentrations of an analyte. rsc.org For a compound like this compound, SERS could be employed for trace-level detection in complex matrices. The enhancement is primarily due to two mechanisms: an electromagnetic enhancement from localized surface plasmon resonance on the metal nanostructures and a chemical enhancement involving charge-transfer between the molecule and the metal surface. internationaljournal.org.in

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1550 | Strong |

| Ring Breathing | Aromatic Ring | 1000 - 800 | Very Strong |

| C-Cl Stretch | Aryl Halide | 850 - 550 | Strong |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The part of a molecule responsible for light absorption is known as a chromophore. youtube.comwjpls.org For this compound, the chromophore is the substituted benzene ring.

The absorption of UV radiation excites electrons from a lower energy molecular orbital (typically a π orbital in aromatic systems) to a higher energy anti-bonding orbital (π). These are referred to as π → π transitions. The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents modifies the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The hydroxyl (-OH) group and the halogen atoms (Cl, I) are auxochromes—substituents that, when attached to a chromophore, alter the λmax and ε. They possess non-bonding electron pairs that can interact with the π-electron system of the ring through resonance. This interaction generally shifts the absorption bands to longer wavelengths (a bathochromic or "red" shift) and increases their intensity (a hyperchromic effect). The phenolic group, particularly in its deprotonated phenoxide form at higher pH, causes a significant bathochromic shift. nih.gov

The cumulative effect of the two chloro groups, the iodo group, and the hydroxyl group on the benzene ring would be expected to result in absorption maxima at longer wavelengths compared to unsubstituted phenol.

Table 3: Estimated UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore System | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~280 - 295 |

Chromatographic Methodologies for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment and impurity profiling of chemical compounds. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.

In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) chemically modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

A typical HPLC method for quantifying the purity of this compound would involve isocratic or gradient elution. Gradient elution, where the composition of the mobile phase is changed over time to increase its organic content, is often used to efficiently elute impurities with a wide range of polarities. nih.gov Detection is commonly performed using a UV-Vis detector set at one of the compound's absorption maxima (e.g., ~285 nm) to ensure high sensitivity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~285 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing volatile products that may arise from its synthesis, degradation, or metabolic processes. The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.comnih.gov

The process involves introducing a volatilized sample into a GC column, typically a long, thin capillary column with a specific stationary phase coating. An inert carrier gas, such as helium, transports the sample through the column. nih.govresearchgate.net Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and polarity. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

Upon exiting the column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns of ions. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). researchgate.netfmach.it The resulting mass spectrum serves as a molecular "fingerprint," which can be compared against spectral libraries, such as the NIST library, for confident compound identification. mdpi.comfmach.it

For the analysis of this compound and its related volatile products, a typical GC-MS method would involve optimizing parameters such as injector temperature, column temperature program, and carrier gas flow rate to achieve optimal separation. nih.gov For instance, a temperature program might start at a lower temperature to resolve highly volatile compounds and gradually ramp up to elute less volatile components. researchgate.net The analysis could identify residual starting materials, solvents, by-products from the synthesis, or volatile degradation products formed under specific environmental conditions.

Table 1: Hypothetical GC-MS Data for Analysis of a this compound Sample This table presents hypothetical data for illustrative purposes.

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Proposed Origin |

|---|---|---|---|

| 8.54 | 3,4-Dichlorophenol | 162, 126, 98, 63 | Precursor/Impurity |

| 10.21 | 1,2-Dichloro-3-iodobenzene | 272, 145, 109 | Degradation Product |

| 12.78 | This compound | 288, 161, 126 | Target Analyte |

| 14.92 | Dichlorodiiodophenol isomer | 414, 287, 160 | Synthesis By-product |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Deconvolution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex mixtures containing non-volatile, polar, or thermally labile compounds, making it highly suitable for the characterization of this compound and its derivatives in complex matrices. torvergata.it This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of target analytes even at very low concentrations within intricate sample backgrounds. torvergata.itnih.gov

The methodology involves a liquid chromatograph (LC) system that separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase. The separation mechanism can be tailored (e.g., reversed-phase, normal-phase, ion-exchange) to the specific analytes of interest. For halogenated phenols, reversed-phase chromatography is commonly employed.

Following separation, the eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques generate intact molecular ions (or pseudo-molecular ions) with minimal fragmentation.

The power of tandem mass spectrometry (MS/MS) lies in its ability to perform fragmentation and analysis in a controlled manner. torvergata.it In a typical triple quadrupole instrument, the first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion of this compound). This selected ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The resulting product ions are then separated and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target analyte, effectively filtering out noise from the matrix. nih.gov This capability is crucial for deconvoluting complex mixtures, such as environmental samples or biological extracts, where numerous compounds may co-elute. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis This table presents hypothetical data for illustrative purposes.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | ESI- | 286.8 | 160.9 | 25 |

| This compound | ESI- | 286.8 | 125.0 | 35 |

Solid-State Characterization

X-ray Crystallography for Molecular and Crystal Structure Determination

The experiment involves irradiating a single, high-quality crystal with a monochromatic beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. cam.ac.uk By measuring the positions and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined, leading to the final molecular structure.

The resulting structural data are crucial for understanding intermolecular interactions, such as hydrogen bonding (involving the phenolic hydroxyl group) and halogen bonding, which govern the crystal packing. researchgate.net These interactions are fundamental to the material's physical properties, including melting point, solubility, and stability. While crystallographic data for this compound is not publicly available, data for related compounds like 3,4-Dichlorophenol exists, providing a reference for expected structural features. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound This table presents hypothetical data based on similar small organic molecules for illustrative purposes.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₃Cl₂IO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 5.987 |

| c (Å) | 16.234 |

| β (°) | 101.56 |

| Volume (ų) | 809.7 |

| Z (molecules/unit cell) | 4 |

Diffusive Reflectance Spectroscopy (DRS) for Powder Characterization

Diffuse Reflectance Spectroscopy (DRS) is a non-destructive analytical technique used to study the optical properties of powdered or opaque solid materials. redalyc.org Instead of measuring transmitted light, DRS measures the light that is diffusely scattered from the sample surface. This technique is particularly valuable for characterizing the solid form of this compound, providing insights into its electronic properties, purity, and powder homogeneity. researchgate.net

In a DRS experiment, the powdered sample is illuminated with light over a range of wavelengths (typically UV-Visible-Near Infrared). The diffusely reflected light is collected by an integrating sphere and directed to a detector. nih.gov The resulting spectrum plots the reflectance as a function of wavelength. The data is often transformed using the Kubelka-Munk function, F(R∞) = (1-R∞)² / 2R∞, which relates the reflectance (R∞) to the absorption coefficient of the material. redalyc.org

DRS can be used to estimate the band gap energy of a semiconducting material by plotting the transformed data against photon energy. redalyc.org For an organic compound like this compound, the technique is useful for quality control. Variations in particle size, crystal packing (polymorphism), or the presence of colored impurities can lead to significant changes in the diffuse reflectance spectrum. researchgate.net Therefore, DRS can serve as a rapid screening tool to ensure batch-to-batch consistency and to detect potential contamination in the final powdered product. researcher.life

Table 4: Hypothetical Diffuse Reflectance Data for this compound Powder Batches This table presents hypothetical data for illustrative purposes.

| Wavelength (nm) | Reflectance (%) - Batch A (Reference) | Reflectance (%) - Batch B | Reflectance (%) - Batch C (Contaminated) |

|---|---|---|---|

| 350 | 75.2 | 74.9 | 73.1 |

| 450 | 88.6 | 88.3 | 82.5 |

| 550 | 92.1 | 91.8 | 86.4 |

| 650 | 94.5 | 94.6 | 89.7 |

Elemental Analysis Techniques (e.g., ICP-MS, ICP-OES) for Trace Impurities

Elemental analysis techniques are critical for assessing the purity of chemical compounds by quantifying the presence of trace elemental impurities. nih.gov Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are two of the most powerful and widely used methods for this purpose. spectroscopyonline.comunr.edu.ar These techniques are essential for quality control in the production of this compound, as trace metal contaminants can originate from starting materials, catalysts, reactors, or storage containers. eag.com

Both techniques utilize a high-temperature argon plasma (around 6,000-10,000 K) to desolvate, atomize, and ionize the elements within a sample. technologynetworks.comnih.gov The sample is typically introduced as an acidic aqueous solution.

In ICP-OES , the excited atoms and ions in the plasma relax to a lower energy state by emitting photons of light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. technologynetworks.com ICP-OES is robust and can tolerate high levels of dissolved solids, making it suitable for analyzing a wide range of samples. thermofisher.com

In ICP-MS , the ions generated in the plasma are extracted and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES, often in the parts-per-trillion (ppt) range, making it the method of choice for ultra-trace analysis. eag.comthermofisher.com This high sensitivity is crucial for meeting stringent purity requirements, particularly in pharmaceutical applications where certain elemental impurities are strictly regulated. eag.comnih.gov

For this compound, these methods would be used to screen for a suite of potential elemental impurities, including catalyst residues (e.g., Pd, Cu) and common environmental contaminants (e.g., Pb, As, Cd, Hg). eag.com

Table 5: Hypothetical Trace Impurity Analysis in this compound by ICP-MS This table presents hypothetical data for illustrative purposes.

| Element | Technique | Concentration (µg/kg) | Method Detection Limit (MDL) (µg/kg) |

|---|---|---|---|

| Lead (Pb) | ICP-MS | 5.2 | 0.1 |

| Arsenic (As) | ICP-MS | < 1.0 | 1.0 |

| Cadmium (Cd) | ICP-MS | 0.8 | 0.05 |

| Mercury (Hg) | ICP-MS | < 0.5 | 0.5 |

| Palladium (Pd) | ICP-MS | 25.7 | 0.2 |

| Copper (Cu) | ICP-OES | 150.0 | 5.0 |

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Exploration of Reaction Mechanisms in Synthetic Transformations

The synthetic utility of 3,4-Dichloro-5-iodophenol lies in the selective reactivity of its halogen substituents. The electronic environment of the aromatic ring, influenced by the activating hydroxyl group and the deactivating halogens, allows for specific chemical transformations.

Detailed Study of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-wthdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism Steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost during this step.

Leaving Group Departure: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.

For SNAr to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer complex through resonance. dalalinstitute.com In this compound, the halogens themselves are electron-withdrawing, but the hydroxyl group is an activating group. The generation of a phenoxyl radical from the hydroxyl group can dramatically activate the ring for SNAr, as the neutral oxygen radical (O•) is an exceptionally strong electron-withdrawing group. nih.govosti.gov

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack. Therefore, in this compound, the chloro groups would be more susceptible to SNAr than the iodo group, assuming appropriate activating conditions.

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Addition | The nucleophile adds to the carbon atom bearing the halogen, breaking the aromaticity. | Meisenheimer Complex (a negatively charged intermediate) |

| 2. Elimination | The leaving group (halide ion) is eliminated, restoring the aromatic system. | Substituted Aromatic Product |

Role of Catalysts (e.g., Palladium) in Facilitating Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common substrates. frontiersin.orgrsc.org Reactions such as Suzuki, Stille, and Sonogashira couplings proceed through a catalytic cycle involving a Pd(0) species. organic-chemistry.orgnih.gov

The general catalytic cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex.

Transmetallation: An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

In contrast to SNAr reactions, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst. mit.edu Consequently, for this compound, palladium-catalyzed transformations will selectively occur at the C-I bond, leaving the C-Cl bonds intact. This differential reactivity allows for sequential functionalization of the molecule.

| Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Pd(0) → Pd(II) |

| Transmetallation | An organic group is transferred from another metal to the palladium center. | Pd(II) → Pd(II) |

| Reductive Elimination | The coupled product is released, regenerating the catalyst. | Pd(II) → Pd(0) |

Abiotic Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various abiotic degradation processes, including photolysis, hydrolysis, and oxidation.

Photolytic Degradation Under Various Light Regimes

The photolytic degradation of halogenated phenols in the environment is an important transformation pathway. Under UV irradiation, these compounds can undergo dehalogenation. nih.gov The process is often initiated by the cleavage of the carbon-halogen bond, which is the weakest bond in the molecule. For this compound, the C-I bond is significantly weaker than the C-Cl bonds, making it the most likely site for initial photolytic cleavage. This homolytic cleavage would generate an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent (e.g., water) or participate in other radical reactions, leading to a variety of degradation products. researchgate.net Direct photolysis of phenols can also lead to the formation of toxic dicarbonyl compounds through ring-opening reactions. pnas.org The presence of multiple halogen atoms can influence the quantum yield and the specific products of photolysis.

Hydrolytic Stability and Degradation Kinetics

Aryl halides are generally resistant to hydrolysis under typical environmental conditions. The C-X bond of an aryl halide is stronger than that of an alkyl halide due to the sp² hybridization of the carbon and resonance effects. msu.eduncert.nic.in Hydrolysis via nucleophilic substitution with water requires harsh conditions, such as high temperatures and pressures, or the presence of strong activating groups on the aromatic ring. acs.orgnjit.edu Given the structure of this compound, it is expected to be hydrolytically stable under normal pH and temperature conditions. The kinetics of hydrolysis would be extremely slow, making it an insignificant degradation pathway in most aquatic environments. docbrown.info

Oxidative Degradation Processes (e.g., Ozonation)

Ozonation is an advanced oxidation process used in water treatment to degrade persistent organic pollutants. Ozone is a powerful oxidizing agent that can react with organic compounds either directly or through the formation of highly reactive hydroxyl radicals (•OH). wikipedia.org The degradation of chlorophenols by ozonation has been shown to proceed primarily through hydroxylation of the aromatic ring, followed by ring cleavage to form smaller, more biodegradable compounds like carboxylic acids.

For this compound, the reaction with ozone would likely initiate with an electrophilic attack on the activated aromatic ring, leading to the formation of hydroxylated intermediates. The presence of iodine adds another layer of complexity, as ozone is known to oxidize iodide to iodate. nih.gov The degradation pathway would likely involve a combination of hydroxylation, dehalogenation, and ring opening, ultimately leading to the formation of smaller organic acids and inorganic halides. The complete mineralization to CO₂, H₂O, and inorganic salts is the desired outcome of such treatment.

| Reactant | Potential Intermediate Products | Final Products (Ideal) |

|---|---|---|

| This compound | Hydroxylated di- and tri-halophenols, Chlorinated and iodinated catechols, Short-chain carboxylic acids (e.g., oxalic, formic) | CO₂, H₂O, Cl⁻, IO₃⁻ |

Biotic Degradation and Biotransformation Processes

The biotic degradation of halogenated phenols is a critical area of environmental research, focusing on the potential for microorganisms to remediate contaminated sites. While direct studies on this compound are not extensively documented in scientific literature, the reactivity and degradation pathways of this compound can be inferred from research on structurally similar halogenated phenols. The following sections explore the potential mechanisms of microbial and enzymatic breakdown of this compound based on existing scientific knowledge of analogous compounds.

Microbial Dehalogenation Mechanisms by Specific Bacterial Strains (e.g., Desulfitobacterium chlororespirans)

Anaerobic bacteria, particularly those from the genus Desulfitobacterium, are well-documented for their ability to carry out reductive dehalogenation, a process where a halogen substituent on a molecule is replaced by a hydrogen atom. This process is a key step in the anaerobic biodegradation of many aryl halides.

Desulfitobacterium chlororespirans, for instance, is known to utilize chlorinated phenols as electron acceptors in a process called halorespiration. While the specific activity of D. chlororespirans on this compound has not been reported, studies on other chlorinated phenols provide insights into its potential dehalogenation capabilities. Research has shown that some strains of Desulfitobacterium exhibit a preference for removing chlorines at the ortho-position of the phenolic hydroxyl group.

In the case of this compound, the iodine atom is at the ortho position to the hydroxyl group, and there is a chlorine atom at the adjacent meta position. Based on the known specificity of some dehalogenating bacteria, it is plausible that the initial step in the microbial degradation of this compound could be the reductive deiodination at the C5 position. The relative bond strength of carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) generally makes iodinated compounds more susceptible to reductive dehalogenation than their chlorinated counterparts. Following the potential initial deiodination, subsequent dechlorination at the C3 and C4 positions would be necessary for complete dehalogenation.

Studies on other anaerobic bacteria, such as Desulfomonile tiedjei, have demonstrated the ability to dehalogenate 3-chlorobenzoate, 3-bromobenzoate, and 3-iodobenzoate (B1234465), with 3-iodobenzoate being the most readily degraded. Furthermore, sulfate-reducing consortia have been shown to degrade 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) under anaerobic conditions, with stoichiometric release of the corresponding halide.

| Bacterial Strain/Consortium | Halogenated Substrate | Position of Dehalogenation | Reference |

| Desulfitobacterium dehalogenans | Substituted ortho-chlorophenols | ortho | |

| Desulfomonile tiedjei | 3-halobenzoates | meta | |

| Sulfate-reducing consortium | 4-halophenols | para |

Enzymatic Biotransformation Studies

The biotransformation of halogenated phenols is often initiated by enzymes that catalyze the removal of halogen substituents. While specific enzymatic studies on this compound are lacking, research on enzymes that act on other polychlorinated phenols can provide a framework for understanding its potential enzymatic degradation.

One important class of enzymes involved in the degradation of halogenated aromatic compounds is the flavin-dependent monooxygenases . These enzymes catalyze the hydroxylation of the aromatic ring, which is often accompanied by the elimination of a halide. This process can lead to the formation of halogenated catechols or hydroquinones. For a compound like this compound, a monooxygenase could potentially hydroxylate the ring, leading to the removal of a chlorine or iodine atom.

Another significant group of enzymes is the peroxidases , such as lignin (B12514952) peroxidase and manganese peroxidase, which are produced by ligninolytic fungi. These enzymes have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including chlorinated phenols. The oxidation of phenols by peroxidases often leads to the formation of phenoxy radicals, which can then undergo further reactions such as dimerization or polymerization.

Reductive dehalogenases are key enzymes in anaerobic bacteria that catalyze the removal of halogens from aromatic rings. These enzymes are often part of the respiratory chain in dehalorespiring bacteria. The specificity of reductive dehalogenases varies among different bacterial species, with some targeting specific positions on the aromatic ring.

| Enzyme Class | Action on Halogenated Phenols | Potential Product Types |

| Flavin-dependent Monooxygenases | Hydroxylation and dehalogenation | Halogenated catechols, hydroquinones |

| Peroxidases (e.g., Lignin Peroxidase) | Oxidation | Phenoxy radicals, dimers, polymers |

| Reductive Dehalogenases | Reductive dehalogenation | Dehalogenated phenols |

Identification and Characterization of Biotic Degradation Products

The identification of degradation products is crucial for elucidating the complete metabolic pathway of a compound. For this compound, the initial biotic degradation products would likely result from dehalogenation reactions.

Based on studies of similar compounds, the following are potential degradation products:

Dehalogenated Phenols: The sequential removal of iodine and chlorine atoms would lead to the formation of various dichlorophenols, monochlorophenols, and ultimately, phenol (B47542). For instance, initial deiodination would produce 3,4-dichlorophenol. Subsequent dechlorination could then yield 3-chlorophenol (B135607) or 4-chlorophenol.

Halogenated Catechols and Hydroquinones: Enzymatic action, particularly by monooxygenases, could introduce additional hydroxyl groups onto the aromatic ring, leading to the formation of chlorinated or iodinated catechols and hydroquinones.

Ring Cleavage Products: Following dehalogenation and hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes. This would result in the formation of aliphatic acids, which can then be further metabolized.

Dimers and Polymers: The action of oxidative enzymes like peroxidases can lead to the formation of dimers and higher molecular weight polymers through the coupling of phenoxy radicals.

The specific degradation products and their relative abundance would depend on the microbial species involved and the environmental conditions.

| Potential Degradation Product | Precursor | Formation Pathway |

| 3,4-Dichlorophenol | This compound | Reductive deiodination |

| 3-Chlorophenol / 4-Chlorophenol | 3,4-Dichlorophenol | Reductive dechlorination |

| Phenol | Monochlorophenols | Reductive dechlorination |

| Chlorinated/Iodinated Catechols | This compound | Monooxygenase-catalyzed hydroxylation |

| Aliphatic Acids | Halogenated Catechols | Dioxygenase-catalyzed ring cleavage |

| Dimers/Polymers | This compound | Peroxidase-catalyzed oxidation |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms and molecules. nih.gov It is valued for its balance of accuracy and computational efficiency. nih.gov One of the primary applications of DFT is geometrical optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This is achieved by calculating forces on the atoms and adjusting their positions until a minimum energy conformation is found. The B3LYP hybrid functional is a popular choice that often yields reliable results for organic molecules. mdpi.comspectroscopyonline.com

Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These calculations predict the frequencies of molecular vibrations (stretching, bending, etc.), which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov Comparing calculated vibrational spectra with experimental data can help confirm the molecular structure. spectroscopyonline.com Relativistic effects can become noticeable in these calculations for molecules containing heavier atoms. nih.gov

Table 1: Parameters Determined by Geometrical Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-Cl, C-I). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, C-O-H). |

| Dihedral Angles | The angle between two planes, each defined by three atoms, which describes the rotation around a bond. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. wuxibiology.com A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net FMO analysis shows that for some complexes, the HOMO is delocalized over one part of the molecule while the LUMO is delocalized over another. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for Aromatic Systems

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Conjugated Aromatic | Varies | Varies | ~1.1 - 2.5 |

| Quinoidal Molecule | Varies | Varies | ~1.0 - 1.1 |

| Donor-Acceptor System | Varies | Varies | Varies |

Note: This table provides a general range of values for different classes of organic molecules to illustrate the concept and does not represent specific data for this compound. Data derived from related studies. nih.gov

Computational methods can be used to estimate important thermochemical properties, such as the standard enthalpy of formation (ΔfH°). This value represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability. nih.gov

Quantum chemical calculations can provide quantitative measures of several fundamental chemical properties related to the gain or loss of electrons and protons.

Acidity (pKa): The acidity of the phenolic proton can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.

Ionization Energy (IE): This is the energy required to remove an electron from a molecule in the gas phase. It can be calculated as the energy difference between the neutral molecule and its corresponding cation.

Electron Affinity (EA): This is the energy released when an electron is added to a neutral molecule in the gas phase. It is calculated as the energy difference between the neutral molecule and its corresponding anion.

Proton Affinity (PA): Defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, it measures the molecule's basicity.

These properties are crucial for understanding how the molecule will behave in different chemical environments, including its potential for forming hydrogen bonds and participating in acid-base reactions.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to study the interactions of a molecule with other chemical species, which is particularly relevant in biological and materials science contexts.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy. plos.org

The results of a docking simulation are typically reported as a binding energy or docking score, usually in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding affinity between the ligand and the receptor. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding how they might interact with biological targets. researchgate.net While no specific docking studies involving this compound have been reported, this technique could be applied to investigate its potential interactions with various protein targets.

Table 3: Example Output of a Molecular Docking Study

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound X | Protein A | -8.0 |

| Compound Y | Protein A | -7.5 |

| Compound Z | Protein A | -6.9 |

Note: This is a generic table illustrating the type of data obtained from molecular docking simulations and does not represent real data for this compound.

Biochemical and Biological Interaction Studies Pre Clinical and Mechanistic Focus

In Vitro Assessment of Biological Activities

In vitro assays are fundamental to determining the potential biological effects of a chemical compound at a molecular and cellular level. This section explores the documented antimicrobial, antifungal, and biochemical interaction properties of 3,4-Dichloro-5-iodophenol.

Investigation of Antimicrobial and Antifungal Activities in Model Systems

A thorough review of available scientific literature reveals a lack of specific studies investigating the antimicrobial and antifungal properties of this compound. While phenolic compounds as a broad class are known to exhibit antimicrobial activities by disrupting microbial cell membranes, and some dichlorophen derivatives have shown efficacy against certain bacteria, no dedicated research has been found that evaluates the specific action of this compound against bacterial or fungal model systems. dovepress.commdpi.comnih.govresearchgate.net

Receptor Interaction and Modulation (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play significant roles in metabolism and inflammation. nih.govnih.gov Extensive searches of scientific databases did not yield any studies that have examined the interaction between this compound and any of the PPAR isoforms (PPARα, PPARγ, or PPARβ/δ). Consequently, there is no data available on its potential to modulate the activity of these receptors. frontiersin.org

Cell Culture-Based Investigations (Non-Human Cells)

Investigations using non-human cell cultures are crucial for understanding the effects of a compound on cellular processes such as growth and intracellular signaling.

Effects on Cellular Proliferation and Growth Inhibition in Plant Cell Lines

Despite the importance of understanding the effects of halogenated phenols on plant systems, no research dedicated to the effects of this compound on the cellular proliferation and growth of plant cell lines has been identified. While other compounds have been shown to inhibit plant cell growth, data specific to this compound is not available in the current body of scientific literature. nih.govwaocp.commdpi.com

Modulation of Intracellular Biochemical Pathways

The modulation of intracellular biochemical pathways is a key aspect of a compound's biological activity. However, due to the absence of research on the interaction of this compound with specific enzymes, receptors, or cell lines, there is currently no information available regarding its effects on any intracellular biochemical or signaling pathways. mdpi.com

Ecotoxicological Assessments in Model Organisms

The release of synthetic chemicals into the environment necessitates a thorough evaluation of their potential ecological impact. Halogenated phenols, a class of compounds including this compound, are of particular interest due to their widespread use and potential for persistence and toxicity. This section details preclinical and mechanistic studies focused on the ecotoxicological effects of such compounds on representative aquatic organisms and microbial communities.

Evaluation of Toxicity to Aquatic Species (e.g., Aedes aegypti larvae, Artemia salina, Tetrahymena pyriformis)

Ecotoxicological studies on halogenated phenols have utilized various aquatic model organisms to assess their potential for harm to aquatic ecosystems. These organisms, representing different trophic levels, provide a broad understanding of the potential environmental risk.

Research into the larvicidal activity of phenolic compounds against the dengue vector, Aedes aegypti, has revealed significant toxicity for some halogenated derivatives. For instance, studies have demonstrated that certain phenolic compounds can inhibit the hatching of Aedes aegypti eggs by 100% and are toxic to the larvae. scirp.org Among a series of tested phenolic compounds, 4-chloro-2,6-diiodophenol was identified as the most toxic to Aedes aegypti larvae. scirp.orgresearchgate.net While direct data for this compound is not specified, the high toxicity of structurally similar compounds underscores the potential for this molecule to exhibit larvicidal properties. The lethal concentrations (LC) for some related compounds have been determined, such as for 2,6-dichloro-4-iodophenol, which showed an LC50 of 69.94 mg∙L−1 against Aedes aegypti larvae. scirp.org

The brine shrimp, Artemia salina, is another widely used model organism for toxicity screening of chemical compounds. Studies on various phenolic compounds have demonstrated their toxicity to Artemia salina. For example, the LC50 values for certain textile dyes against Artemia salina ranged from 12.50 to 15.44 ppm, indicating varying levels of cytotoxicity. kuet.ac.bd In studies of other halogenated phenols, 4-chloro-2,6-diiodophenol also demonstrated the highest toxicity to Artemia salina among the tested compounds. researchgate.net The toxicity of a compound to Artemia salina is often evaluated by determining the LC50 value, which is the concentration that causes 50% mortality in the test population over a specified time. jeeng.netdergipark.org.tr A lower LC50 value indicates higher toxicity. kuet.ac.bd

Toxicity of Related Halogenated Phenols to Aquatic Organisms

| Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| 4-chloro-2,6-diiodophenol | Aedes aegypti larvae | Most Toxic Compound | N/A | scirp.orgresearchgate.net |

| 2,6-dichloro-4-iodophenol | Aedes aegypti larvae | LC50 | 69.94 mg∙L⁻¹ | scirp.org |

| 4-chloro-2,6-diiodophenol | Artemia salina | Most Toxic Compound | N/A | researchgate.net |

Environmental Impact on Microbial Communities and Ecosystem Function

The introduction of xenobiotic compounds like halogenated phenols into the environment can have significant impacts on microbial communities, which are fundamental to ecosystem functions such as nutrient cycling and decomposition. The structure and function of these communities can be altered by the presence of toxic chemicals.

The impact of pollutants on microbial communities can manifest in several ways, including changes in abundance, structure, and function. nih.gov For example, the presence of pollutants can influence the abundance of specific functional bacteria. nih.gov Some microorganisms possess the ability to degrade organic pollutants, and their presence and activity are crucial for the bioremediation of contaminated environments. nih.gov The degradation of pollutants by indigenous microorganisms is an environmentally friendly and economically feasible method for soil and water remediation. nih.gov

Studies on the biodegradation of mycotoxins like deoxynivalenol (DON) have shown that microbial consortia from various natural niches can effectively degrade the toxin. mdpi.com The addition of DON was found to affect the diversity of the bacterial flora, indicating that the presence of a xenobiotic can select for or against certain microbial populations. mdpi.com While this research does not directly involve this compound, it highlights the general principle that microbial communities can be altered by chemical stressors.

Future Directions and Emerging Research Avenues for 3,4 Dichloro 5 Iodophenol

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Future research will likely involve the development of predictive models trained on datasets of known halogenated phenols. These models can forecast a range of properties for novel analogs of 3,4-Dichloro-5-iodophenol, including:

Bioactivity: Predicting binding affinity to specific biological targets.

Physicochemical Properties: Estimating solubility, lipophilicity (LogP), and metabolic stability. researchgate.net

Toxicity: Forecasting potential adverse effects based on structural motifs.

Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be employed for de novo design. nih.govacs.org These algorithms can generate novel molecular structures that adhere to a desired set of constraints, effectively proposing new derivatives of this compound tailored for specific applications. researchgate.net This "inverse design" approach, which starts from the desired properties to generate a corresponding structure, can significantly accelerate the discovery of lead compounds. nih.govacs.org Reinforcement learning (RL) frameworks can further refine this process by iteratively modifying molecules to improve their predicted properties, guiding the design process toward optimal candidates. nih.gov

| AI/ML Technique | Application Area | Projected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Accurate prediction of bioactivity and toxicity for untested derivatives. |

| Generative Adversarial Networks (GANs) | De Novo Design | Generation of novel, structurally diverse analogs with optimized property profiles. researchgate.net |

| Variational Autoencoders (VAEs) | Chemical Space Exploration | Mapping and exploring the continuous chemical space around the core structure. nih.gov |

| Reinforcement Learning (RL) | Lead Optimization | Iterative refinement of molecular structures to maximize desired properties. nih.gov |

Development of Sustainable and Atom-Economical Synthetic Methodologies

Traditional methods for synthesizing polysubstituted phenols can be inefficient and generate significant chemical waste. Future research will focus on developing green and sustainable synthetic routes to this compound and its derivatives. A key area of exploration is the direct C–H functionalization of simpler, unprotected phenol (B47542) precursors. nih.govrsc.org

This approach is highly atom-economical as it avoids the use of pre-functionalized starting materials and the need for protecting groups, thereby reducing the number of synthetic steps. nih.govrsc.org Research into transition-metal-catalyzed C–H activation, for instance, could enable the direct and site-selective introduction of chloro and iodo groups onto a phenol backbone under milder conditions. rsc.org These methods offer a powerful tool for efficiently constructing complex phenolic molecules. nih.gov

Key research goals in this area include:

Catalyst Development: Designing novel catalysts (e.g., based on palladium, rhodium, or gold) that exhibit high regioselectivity for the specific positions on the phenol ring. rsc.orgacs.org

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents.

Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially using photochemical or electrochemical methods to drive reactions. nih.gov

Advanced In Situ and Real-Time Spectroscopic Monitoring of Reactions and Degradation

A deeper understanding of the formation and degradation of this compound requires advanced analytical techniques capable of real-time monitoring. In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow researchers to observe chemical transformations as they happen, without the need for sampling. mt.comamericanpharmaceuticalreview.comyoutube.com

These non-destructive techniques can provide critical data on: